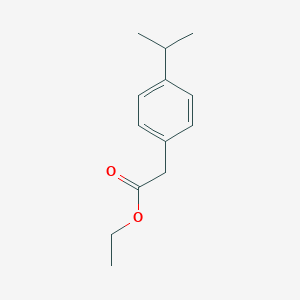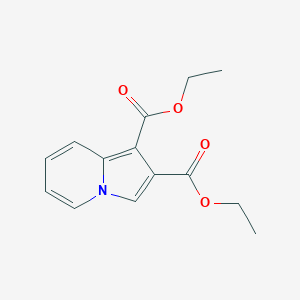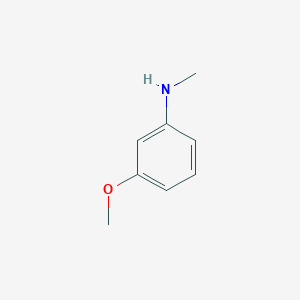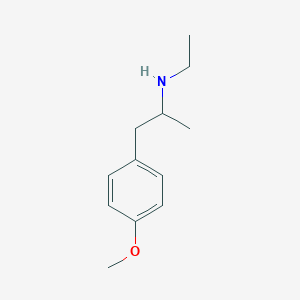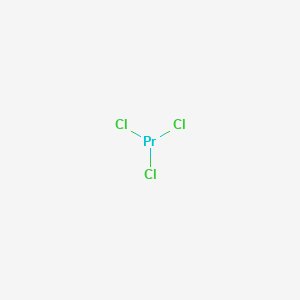
Cloruro de praseodimio
Descripción general
Descripción
Praseodymium chloride is a useful research compound. Its molecular formula is Cl3Pr and its molecular weight is 247.26 g/mol. The purity is usually 95%.
The exact mass of the compound Praseodymium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Praseodymium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nanotecnología
El cloruro de praseodimio se ha utilizado en el campo de la nanotecnología. Fue encapsulado en canales de 1,4 nm de diámetro de nanotubos de carbono de pared simple (SWCNT) mediante un método de llenado capilar . Esto dio como resultado la formación de nanocristales de PrCl3 unidimensionales (1D) . La incorporación de PrCl3 tiene una influencia más fuerte en las propiedades electrónicas de los nanotubos metálicos que en los SWCNT semiconductores .
Toxicocinética
El this compound se ha utilizado en estudios de toxicocinética. En un estudio realizado en ratas, se encontró que la dosis y la exposición a la mezcla son dos factores importantes a considerar como determinantes de la toxicocinética de los elementos de tierras raras .
Fabricación de aleaciones de alta resistencia
El praseodimio se utiliza en la fabricación de aleaciones de alta resistencia para motores de aeronaves . El this compound, al ser una fuente de praseodimio, juega un papel crucial en esta aplicación.
Producción de vidrios y cerámicas especiales
El praseodimio se utiliza en la producción de vidrios y cerámicas especiales . El this compound, como fuente de praseodimio, es esencial en estas aplicaciones.
Óptica
El this compound se emplea en ciertos dispositivos ópticos y vidrios especiales para la manipulación y el control de la luz .
Dopante en fibra óptica y materiales láser
El praseodimio se utiliza como dopante en fibra óptica y materiales láser . El this compound, al ser una fuente de praseodimio, es crucial en estas aplicaciones.
Preparación de compuestos de praseodimio
En la investigación científica, el this compound sirve como precursor para la preparación de varios compuestos y materiales de praseodimio .
Degradación fotocatalítica de contaminantes orgánicos
El this compound se puede usar como dopante para preparar nanopartículas de TiO2 modificadas con Pr para la degradación fotocatalítica de contaminantes orgánicos
Safety and Hazards
Direcciones Futuras
Praseodymium(III) chloride can be used as a dopant to prepare Pr-modified TiO2 nanoparticles for photocatalytic degradation of organic pollutants . This suggests potential applications in environmental remediation.
Relevant Papers There are several relevant papers on Praseodymium(III) chloride. For instance, one paper discusses the electronic properties of praseodymium chloride-filled single-walled carbon nanotubes . Another paper investigates the toxicokinetics of praseodymium and cerium administered as chloride salts . For more papers, you can check out ScienceGate .
Mecanismo De Acción
Target of Action
Praseodymium chloride, also known as Praseodymium (III) chloride, is an inorganic compound with the formula PrCl3 . It is a part of the lanthanide series of elements, which are known for their unique properties . .
Mode of Action
Praseodymium chloride is classified as a Lewis acid, specifically a “hard” acid according to the HSAB concept . This means it can accept electron pairs and form coordinate covalent bonds. It forms a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .
Biochemical Pathways
It’s known that praseodymium chloride can be used to prepare insoluble praseodymium (iii) compounds . For example, Praseodymium (III) phosphate and Praseodymium (III) fluoride can be prepared by reaction with potassium phosphate and sodium fluoride, respectively .
Pharmacokinetics
A study on rats showed that the dose and co-exposure with other rare earth elements (rees) are two important factors to consider as determinants of the toxicokinetics of rees .
Result of Action
It’s known that praseodymium chloride rapidly absorbs water on exposure to moist air to form a light green heptahydrate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Praseodymium chloride. For instance, it rapidly absorbs water on exposure to moist air, forming a light green heptahydrate . Furthermore, the dose and co-exposure with other REEs can significantly impact the toxicokinetics of Praseodymium chloride .
Análisis Bioquímico
Biochemical Properties
Praseodymium chloride has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of novel complexes that exhibit antimicrobial activity .
Cellular Effects
Studies have shown that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Praseodymium chloride involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Praseodymium chloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies have shown that the effects of Praseodymium chloride can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Praseodymium chloride may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Praseodymium chloride is transported and distributed within cells and tissues in a manner that is still being researched . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
praseodymium(3+);trichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Pr/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBNLZDGIPPZLL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Pr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Pr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044766 | |
| Record name | Praseodymium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10361-79-2 | |
| Record name | Praseodymium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRASEODYMIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JB99PM4G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)

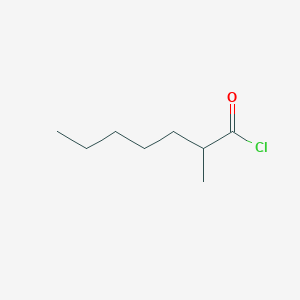
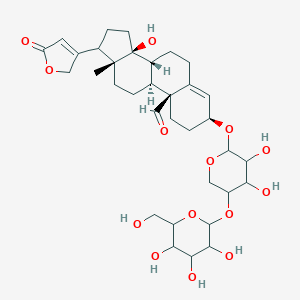

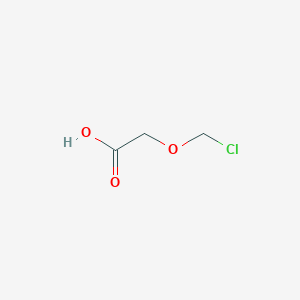
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)
